molecular formula C14H12ClN3O B12915461 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 121247-03-8

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

Cat. No.: B12915461
CAS No.: 121247-03-8
M. Wt: 273.72 g/mol
InChI Key: LFWWXYBTEFLQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazo[1,2-b]pyridazine Derivatives in Heterocyclic Chemistry

Imidazo[1,2-b]pyridazine derivatives first gained prominence in the 1980s through studies on their unique reactivity in 1,3-dipolar cycloadditions. Early work by Stanovnik and colleagues demonstrated that 2-diazopropane undergoes facile cycloaddition with imidazo[1,2-b]pyridazines to yield polycyclic systems like imidazo[1,2-b]pyrazolo[4,3-d]pyridazines, showcasing the scaffold's versatility in constructing complex heteroaromatic architectures. This reactivity profile positioned imidazo[1,2-b]pyridazines as valuable intermediates for accessing pharmacologically relevant structures.

The 2010s marked a turning point with the discovery of imidazo[1,2-b]pyridazines as potent kinase inhibitors. For instance, compound 27f (cellular Mps1 IC~50~ = 0.70 nM) demonstrated unprecedented selectivity over 192 kinases, validating the scaffold's potential in targeted cancer therapies. Concurrently, researchers explored these derivatives as β-amyloid imaging agents, with 6-methylthio analogues achieving sub-20 nM binding affinities for Alzheimer's-associated plaques. These applications underscored the importance of substituent engineering at positions 2, 3, and 6 for tuning biological activity.

Structural Significance of Substituent Patterns in Bicyclic Heteroaromatic Systems

The electronic landscape of imidazo[1,2-b]pyridazine derivatives is profoundly influenced by substituent placement:

  • Position 6 : Halogen atoms (Cl, F, I) enhance electrophilicity and participate in halogen bonding interactions. In amyloid-binding studies, 6-iodo derivatives exhibited 18.4 nM affinity versus 41.4 nM for 6-fluoro analogues, suggesting larger halogens improve target engagement through enhanced van der Waals interactions. Chlorine's intermediate size and electronegativity make it a balanced choice for optimizing both reactivity and stability.

  • Position 3 : Methoxy groups introduce steric bulk while donating electron density through resonance. This substitution pattern reduces oxidative metabolism compared to hydroxylated analogues, as demonstrated in pharmacokinetic studies of related compounds.

  • Position 2 : Aryl groups like 4-methylphenyl enable π-π stacking with aromatic residues in protein binding pockets. Comparative SAR data reveal that replacing the phenyl ring with pyridinyl or thiophenyl systems reduces amyloid-binding affinity by >10-fold, emphasizing the critical role of planar aromatic systems at this position.

The synergistic effects of these substitutions are quantified in Table 1, which compares key physicochemical and binding parameters across structurally related analogues.

Table 1. Influence of Substituents on Imidazo[1,2-b]pyridazine Properties

Position Substituent Effect on logP Binding Affinity (K~i~, nM) Metabolic Stability
6 Chlorine +0.57 vs H 34.2 (Aβ plaques) Moderate
6 Iodine +0.98 vs H 18.4 (Aβ plaques) Low
3 Methoxy -0.21 vs H N/A High
2 4-Methylphenyl +1.12 vs H 11.0 (Mps1 kinase) High

Recent advances in directed metalation and cross-coupling reactions have enabled precise functionalization of these positions. For example, Kumada-Corriu couplings allow arylation at position 2 with >80% efficiency, while SNAr displacements at position 6 proceed regioselectively under mild conditions. These synthetic breakthroughs facilitate the systematic exploration of structure-activity relationships (SAR) critical for optimizing target engagement.

Properties

CAS No.

121247-03-8

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

6-chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H12ClN3O/c1-9-3-5-10(6-4-9)13-14(19-2)18-12(16-13)8-7-11(15)17-18/h3-8H,1-2H3

InChI Key

LFWWXYBTEFLQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine as an anticancer agent. Its structural characteristics allow it to interact with various biological targets implicated in cancer progression.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines via modulation of the PI3K/Akt pathway.
  • Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Antimicrobial Properties

Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial properties, showing efficacy against a range of pathogenic bacteria and fungi.

  • Research Findings : A study conducted on various strains of Staphylococcus aureus and Escherichia coli indicated that this compound exhibits antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Application in Formulations : Its incorporation into topical formulations has been explored for treating skin infections caused by resistant strains.

Material Science

Polymer Composites
In material science, this compound is being investigated for its potential use in developing polymer composites with enhanced properties.

  • Mechanical Strength Enhancement : Research indicates that adding this compound to polymer matrices can improve mechanical strength and thermal stability.
  • Case Study : A recent study demonstrated that composites containing this compound exhibited a 30% increase in tensile strength compared to pure polymers, making them suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular Formula : C₁₅H₁₃ClN₃O
  • Molecular Weight : 292.74 g/mol
  • Lipophilicity (LogP) : Estimated to be ~2.8 (methylphenyl and methoxy groups enhance hydrophobicity).

Imidazo[1,2-b]pyridazine derivatives exhibit diverse pharmacological activities depending on substituents at positions 2, 3, and 4. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Activities/Applications Molecular Weight (g/mol) LogP References
6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine 2: 4-methylphenyl; 3: OMe; 6: Cl Kinase inhibition (e.g., IKKβ, Trk), anticancer 292.74 ~2.8
6-Chloro-2-(4-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazine (CAS 121247-07-2) 2: 4-F-phenyl; 3: OMe; 6: Cl Enhanced kinase selectivity, anti-inflammatory 277.68 ~2.5
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7) 2: Benzodioxol; 6: Cl Antiparasitic (e.g., antimalarial) 273.68 ~2.1
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 64067-99-8) 2: Me; 3: COOEt; 6: Cl Intermediate for antitumor agents 239.67 ~1.9
Key Findings

Substituent Effects on Bioactivity :

  • The 4-methylphenyl group at position 2 enhances binding to hydrophobic kinase pockets (e.g., IKKβ), while the methoxy group at position 3 improves metabolic stability compared to hydroxyl analogs .
  • Fluorine substitution (e.g., 4-F-phenyl) increases electronegativity and bioavailability but reduces steric bulk, favoring selective kinase inhibition .
  • Benzodioxol groups (e.g., CAS 141409-08-7) confer antimalarial activity by targeting Plasmodium kinases .

Synthetic Flexibility :

  • Microwave-assisted Suzuki coupling (e.g., with aryl boronic acids) efficiently introduces aryl groups at position 6, as seen in compounds like 6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid .
  • Chlorine at position 6 serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling .

Esters (e.g., ethyl carboxylates) balance lipophilicity and metabolic stability . Metabolic Stability: Methoxy-substituted derivatives (e.g., the target compound) resist oxidative degradation better than hydroxylated analogs .

Notable Research Findings
  • Anticancer Activity: Derivatives with 4-methylphenyl and methoxy groups (e.g., the target compound) inhibit Trk kinases, suppressing tumor growth in xenograft models .
  • Anti-Inflammatory Effects : The 4-fluorophenyl analog (CAS 121247-07-2) shows potent TNF-α inhibition, comparable to reference drugs like etanercept .
  • Antimicrobial Activity : Piperazine-substituted analogs (e.g., compound 2f in ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL).

Biological Activity

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is a compound within the imidazo[1,2-b]pyridazine family known for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclocondensation reactions followed by various functional group modifications. For instance, the introduction of the methoxy and chloro groups can be achieved using standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution.

Antimicrobial Properties

Recent studies have evaluated the biological activity of this compound against several pathogens. Notably, its efficacy was assessed against Leishmania donovani and Trypanosoma brucei, which are responsible for significant tropical diseases.

Table 1: In Vitro Activity Against Pathogens

PathogenEC50 (μM)CC50 (HepG2) (μM)
Leishmania donovani>15.6>7.8
Leishmania infantum>1.6>7.8
Trypanosoma brucei0.38 ± 0.03>7.8

The data indicates that while the compound exhibits potent activity against T. brucei (EC50 = 0.38 µM), it shows limited effectiveness against L. donovani and L. infantum, likely due to poor solubility in culture media .

Cytotoxicity

The cytotoxic effects of this compound were assessed using HepG2 cell lines. The compound demonstrated a high CC50 value (>7.8 µM), suggesting a relatively low toxicity profile in this context .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Modifications at the C2 and C6 positions significantly influence antimicrobial efficacy and cytotoxicity.

Case Studies

A series of derivatives based on the imidazo[1,2-b]pyridazine scaffold have been synthesized and tested for their biological activity:

  • Compound Variants : Variants with different substituents at the phenyl ring showed varying degrees of activity against M. tuberculosis and other pathogens.

    Table 2: Comparison of Antimicrobial Activities
    CompoundMIC (μg/mL)Target Pathogen
    Compound A1Mycobacterium tuberculosis
    Compound B3Mycobacterium marinum

These studies highlight how slight alterations in chemical structure can lead to significant changes in biological activity .

Q & A

Q. What synthetic routes are reported for constructing the imidazo[1,2-b]pyridazine core in this compound?

The core structure is typically synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by functionalization. For example, nitration at position 3 and substitution of the chloromethyl group with sodium benzenesulfinate in DMSO (54% yield) have been demonstrated . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical for improving yields.

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 50–60 ppm for methoxy carbons) to verify substituent positions .
  • Mass spectrometry : High-resolution ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 2 ppm) .
  • HPLC : Purity assessment using ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Purity is validated via HPLC with UV detection (λ = 254 nm). Stability studies involve storing the compound in dark, anhydrous environments (e.g., under argon at –20°C) and monitoring degradation via periodic NMR or LC-MS over weeks .

Advanced Research Questions

Q. What strategies are employed to modify substituents on the imidazo[1,2-b]pyridazine scaffold for structure-activity relationship (SAR) studies?

  • Position 2 : Aryl groups (e.g., 4-methylphenyl) enhance hydrophobic interactions, as seen in analogs with improved bioactivity .
  • Position 3 : Methoxy groups influence electronic properties; substitution with nitro or amino groups alters reactivity and binding affinity .
  • Position 6 : Chlorine atoms are often replaced with amines or heterocycles to modulate solubility and target engagement .

Q. How do reaction mechanisms differ for substitutions at position 2 versus position 6 of the imidazo[1,2-b]pyridazine core?

  • Position 2 : Nucleophilic aromatic substitution (SNAr) dominates due to electron-withdrawing effects from the pyridazine ring, requiring polar aprotic solvents (e.g., DMSO) .
  • Position 6 : Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is preferred for introducing aryl/heteroaryl groups, leveraging palladium catalysts and mild bases .

Q. What computational methods are applicable to predict the biological activity of derivatives?

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR models : Correlate electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors with activity data from analogs .

Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?

Systematic optimization of:

  • Catalysts : Screening Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for cross-coupling efficiency.
  • Temperature : Testing reflux vs. microwave-assisted conditions to reduce side reactions.
  • Workup protocols : Implementing column chromatography vs. recrystallization for higher purity .

Q. What role does regioselectivity play in functionalizing the imidazo[1,2-b]pyridazine ring?

Regioselectivity is governed by ring electronics. For example, nitration favors position 3 due to directing effects of the pyridazine nitrogen, while electrophilic substitutions at position 2 require activating groups (e.g., methyl) .

Q. How can stability challenges (e.g., hydrolytic degradation) be mitigated during biological assays?

  • Prodrug design : Introduce ester or amide moieties at sensitive positions (e.g., methoxy → acetyloxy).
  • Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) to minimize hydrolysis during in vitro testing .

Methodological Considerations

  • Experimental Design : Prioritize orthogonal protection/deprotection strategies for multi-step syntheses .
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.